N-(2,3-dichlorophenyl)-2-(2-thienyl)acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(2-thienyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a thienyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-(2-thienyl)acetamide typically involves the reaction of 2,3-dichloroaniline with 2-thiophenecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dichlorophenyl)-2-(2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Compounds with different substituents replacing the chlorine atoms.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(2-thienyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(2-thienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,3-dichlorophenyl)-2-(2-thienyl)acetamide can be compared with other similar compounds such as:
N-(2,3-dichlorophenyl)-2-(2-furyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2,3-dichlorophenyl)-2-(2-pyridyl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: The presence of the thienyl group in this compound imparts unique electronic and steric properties, making it distinct from its analogs
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS/c13-9-4-1-5-10(12(9)14)15-11(16)7-8-3-2-6-17-8/h1-6H,7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTZZYVUSPCCJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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